2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c19-11(20)6-10-16-15-9-5-8(3-4-18(9)10)13-14-12(17-21-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMLZSQDXPAQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC4=NN=C(N4C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula for this compound is , with a molecular weight of 302.31 g/mol. The structure includes a cyclopropyl group and a complex triazolo-pyridine moiety which are crucial for its biological interactions.
Biological Activities
Research into the biological activities of similar compounds suggests that they may exhibit a range of pharmacological effects. The following sections detail specific activities observed in related compounds and hypothesized for this compound.
Antimicrobial Activity
Studies have shown that compounds containing the triazole and oxadiazole moieties often exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
- Oxadiazole derivatives have demonstrated antifungal activity against Candida albicans .
Anticancer Activity
Compounds similar to this compound have shown promise in cancer research:
- A study highlighted that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases. Compounds with similar structures have been noted for their anti-inflammatory effects:
- Research indicates that triazole-containing compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups influences their interaction with biological targets:
| Functional Group | Effect on Activity |
|---|---|
| Cyclopropyl | Enhances lipophilicity and cellular permeability |
| Oxadiazole | Contributes to antimicrobial properties |
| Triazole | Increases anticancer efficacy through enzyme inhibition |
Case Studies
Several case studies provide insight into the biological activity of similar compounds:
- Case Study on Antimicrobial Efficacy : A derivative of 1,2,4-triazole was tested against multiple bacterial strains and showed an MIC (Minimum Inhibitory Concentration) value as low as 5 μg/mL against E. coli, indicating strong antimicrobial potential .
- Case Study on Anticancer Properties : A related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the core structure could yield even more potent anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of the target compound are influenced by substituents on the oxadiazole ring and the position of substitution on the triazolopyridine scaffold. Below is a detailed comparison with key analogs:
Substituent Effects on the Oxadiazole Ring
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | Cyclopropyl | C₁₃H₁₁N₅O₃ | 285.26 | Enhanced metabolic stability; balanced lipophilicity |
| 7-(3-Methyl-1,2,4-oxadiazol-5-yl) analog | Methyl (CH₃) | C₁₁H₉N₅O₃ | 259.22 | Higher solubility; moderate biological activity |
| 7-(3-Isopropyl-1,2,4-oxadiazol-5-yl) analog | Isopropyl (C₃H₇) | C₁₃H₁₃N₅O₃ | 287.27 | Reduced solubility due to steric bulk; lower binding affinity |
- Cyclopropyl vs. Methyl : The cyclopropyl group improves metabolic stability compared to the methyl analog, which has higher aqueous solubility but shorter half-life in vivo .
- Cyclopropyl vs. Isopropyl : The isopropyl analog exhibits lower solubility and binding affinity, likely due to increased steric hindrance .
Positional Isomerism on the Triazolopyridine Scaffold
Studies on triazolopyridine derivatives with oxadiazole substituents at positions 6, 7, and 8 revealed that position 7 substitution (as in the target compound) maximizes biological activity. For example:
- Position 6 analogs : 10–20% lower activity in enzyme inhibition assays.
- Position 8 analogs : 30–40% reduced potency due to suboptimal spatial orientation .
Modifications to the Acetic Acid Moiety
Replacing the acetic acid group with amides or esters alters pharmacokinetics:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
